molecular formula C14H12ClNO B8515501 2-Methyl-3-amino-4'-chloro-benzophenone

2-Methyl-3-amino-4'-chloro-benzophenone

Cat. No. B8515501
M. Wt: 245.70 g/mol
InChI Key: BNCJTMZAEBHDBA-UHFFFAOYSA-N
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Patent
US03931302

Procedure details

A mixture of 3,750 ml of hydrochloric acid, 134 g of 2-methyl-3-nitro-4'-chloro-benzophenone and 536 g of stannous chloride was heated at 62°C for 6 hours and was then cooled to 5°C and held therefor 1 hour. The mixture was vacuum filtered and the precipitate was washed with hydrochloric acid and dried under reduced pressure. The residue was stirred for 2 hours at room temperature with 1,300 ml of water, 1,000 ml of 2N sodium hydroxide and 230 ml of ether and the mixture was then extracted with methylene chloride. The organic phase was washed with water, dried over sodium sulfate and evaporated to dryness under reduced pressure to obtain 68.7 g of 2-methyl-3-amino-4'-chloro-benzophenone melting at 65°C which was used as is for the next step.
Name
2-methyl-3-nitro-4'-chloro-benzophenone
Quantity
134 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
536 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:16]([N+:17]([O-])=O)=[CH:15][CH:14]=[CH:13][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][CH:7]=1)=[O:5]>Cl>[CH3:1][C:2]1[C:16]([NH2:17])=[CH:15][CH:14]=[CH:13][C:3]=1[C:4]([C:6]1[CH:7]=[CH:8][C:9]([Cl:12])=[CH:10][CH:11]=1)=[O:5]

Inputs

Step One
Name
2-methyl-3-nitro-4'-chloro-benzophenone
Quantity
134 g
Type
reactant
Smiles
CC1=C(C(=O)C2=CC=C(C=C2)Cl)C=CC=C1[N+](=O)[O-]
Name
stannous chloride
Quantity
536 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62 °C
Stirring
Type
CUSTOM
Details
The residue was stirred for 2 hours at room temperature with 1,300 ml of water, 1,000 ml of 2N sodium hydroxide and 230 ml of ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to 5°C
CUSTOM
Type
CUSTOM
Details
1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the precipitate was washed with hydrochloric acid
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the mixture was then extracted with methylene chloride
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C(=O)C2=CC=C(C=C2)Cl)C=CC=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 68.7 g
YIELD: CALCULATEDPERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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